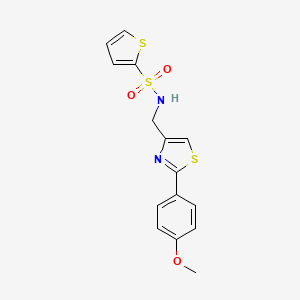
N-butyl-2-cyano-3-(4-fluoro-3-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-cyano-3-(4-fluoro-3-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a cyano group, a fluoro-nitrophenyl group, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-cyano-3-(4-fluoro-3-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-fluoro-3-nitrobenzaldehyde with malononitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then subjected to a nucleophilic addition with butylamine to yield the final product. The reaction conditions often involve solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-butyl-2-cyano-3-(4-fluoro-3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding amines.
Reduction: Formation of primary amines or other derivatives.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N-butyl-2-cyano-3-(4-fluoro-3-nitrophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-butyl-2-cyano-3-(4-fluoro-3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano and nitro groups can participate in electron transfer reactions, while the fluoro group can enhance binding affinity to certain enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-butyl-2-cyano-3-(4-chloro-3-nitrophenyl)prop-2-enamide
- N-butyl-2-cyano-3-(4-bromo-3-nitrophenyl)prop-2-enamide
- N-butyl-2-cyano-3-(4-methyl-3-nitrophenyl)prop-2-enamide
Comparison: Compared to its analogs, N-butyl-2-cyano-3-(4-fluoro-3-nitrophenyl)prop-2-enamide exhibits unique properties due to the presence of the fluoro group. This group can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-butyl-2-cyano-3-(4-fluoro-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c1-2-3-6-17-14(19)11(9-16)7-10-4-5-12(15)13(8-10)18(20)21/h4-5,7-8H,2-3,6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPSCRFYINACRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC(=C(C=C1)F)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2764983.png)
![1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2764985.png)

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2764989.png)
![1-cyclohexyl-3-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}urea](/img/structure/B2764990.png)

![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2764993.png)
![5-oxo-1-phenyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2764994.png)

![2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2764996.png)
![methyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2764997.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2764999.png)
![(1S,3S,5S)-3-(Phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2765000.png)
